FHT-1015: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization
FHT-1015: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHT-1015 is a potent and selective, allosteric inhibitor of the ATPase subunits of the BAF (BRG/Brahma-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] The BAF complex is a crucial regulator of gene expression, and its dysregulation is implicated in various cancers. FHT-1015 represents a novel therapeutic approach for transcription factor-dependent cancers, with promising preclinical activity, particularly in uveal melanoma.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical properties, and preclinical evaluation of FHT-1015.
Discovery and Rationale
FHT-1015 was discovered and developed by Foghorn Therapeutics as part of a program aimed at identifying potent and selective inhibitors of the BAF chromatin remodeling complex.[2] The rationale behind targeting the ATPase activity of SMARCA4/2 is based on the critical role of the BAF complex in maintaining the transcriptional programs that drive certain cancers.[2] Through phenotypic screening and subsequent medicinal chemistry efforts, FHT-1015 emerged as a lead compound with low nanomolar potency against both SMARCA4 and SMARCA2.[1]
Mechanism of Action
FHT-1015 is an allosteric inhibitor that binds to a site on the SMARCA4/2 proteins distinct from the ATP-binding pocket.[1][2] This binding induces a conformational change in the protein, which in turn inhibits its ATPase activity.[1] The inhibition of ATPase activity prevents the BAF complex from remodeling chromatin, leading to changes in chromatin accessibility at gene regulatory regions.[4]
In uveal melanoma, inhibition of the BAF complex by FHT-1015 leads to a loss of accessibility at the binding sites of key lineage-specific transcription factors, SOX10 and MITF.[4] This disrupts the SOX10-MITF transcriptional axis, which is essential for the proliferation and survival of uveal melanoma cells.[4] The downstream effect is the suppression of the melanocytic and pigmentation gene expression program, ultimately leading to apoptosis in cancer cells.[1][4]
Signaling Pathway
Caption: FHT-1015 allosterically inhibits SMARCA4/2, blocking chromatin remodeling and downstream gene expression.
Chemical Synthesis
A detailed, step-by-step chemical synthesis protocol for FHT-1015 is not publicly available in the scientific literature, likely due to its proprietary nature. However, based on its chemical structure, (S)-1-(Methylsulfonyl)-N-[4-(methylthio)-1-oxo-1-[[4-[3-(pyridin-4-yl)phenyl]thiazol-2-yl]amino]butan-2-yl]-1H-pyrrole-3-carboxamide , a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of key building blocks.
The synthesis would likely involve the preparation of the central thiazole core, followed by amide bond formations to attach the substituted butanoyl side chain and the methylsulfonyl-pyrrole carboxamide moiety. The stereochemistry of the chiral center would likely be established through the use of an enantiomerically pure starting material or through chiral resolution. While specific reagents and reaction conditions are not disclosed, the synthesis would draw upon standard organic chemistry methodologies for the formation of amides, heterocycles, and carbon-carbon bonds.
Quantitative Data Summary
| Parameter | Target | Value | Assay | Reference |
| IC | SMARCA4 | 4 nM | ADP-Glo | [1] |
| IC | SMARCA2 | 5 nM | ADP-Glo | [1] |
| IC | CHD4 | > 400 µM | ADP-Glo | [2] |
| Cell Viability IC | Uveal Melanoma Cell Lines (e.g., 92-1, MP41) | Low nanomolar range | CellTiter-Glo (3-day assay) | [2][5] |
| In Vivo Efficacy | 92-1 Uveal Melanoma Xenograft | Dose-dependent tumor growth inhibition | 21-day study | [1] |
| In Vivo Efficacy (FHT-2344) | 92-1 Uveal Melanoma Xenograft | 25% TGI at 2.2 mg/kg QD; 92% TGI at 6.7 mg/kg QD | 21-day study | [1] |
Experimental Protocols
SMARCA4/2 ATPase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.
-
Reaction Setup:
-
Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl
2, and 0.1 mg/ml BSA. -
In a 384-well plate, add 2.5 µL of the test compound (FHT-1015) at various concentrations.
-
Add 2.5 µL of a solution containing the full-length SMARCA4 or SMARCA2 enzyme and DNA.
-
Initiate the reaction by adding 5 µL of ATP solution to a final concentration of 1 mM.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate IC
50values by fitting the data to a dose-response curve.
-
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Seed uveal melanoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of FHT-1015.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate IC
50values.
-
Experimental Workflow Diagram
Caption: A representative workflow for the preclinical evaluation of FHT-1015 and its analogs.
References
- 1. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 2. foghorntx.com [foghorntx.com]
- 3. WO2019207538A1 - Dérivés de pyridazine en tant qu'agents de dégradation de smarca2/4 - Google Patents [patents.google.com]
- 4. Targeting chromatin remodeling complexes to treat uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
